molecular formula C23H20N6O3 B11035838 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11035838
M. Wt: 428.4 g/mol
InChI Key: ZUVVQVPPJCJFPT-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of acetamides and features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The structure consists of a pyridine ring fused with a triazolopyrimidine ring, and it contains two methoxy groups on the phenyl rings .

Preparation Methods

The synthetic routes for this compound involve acetylation of 3,4-dimethoxyphenethylamine homoveratrylamine ). Here are the steps:

    Acetylation: The amine group of 3,4-dimethoxyphenethylamine reacts with acetic anhydride or acetyl chloride to form the acetamide derivative.

    Reaction Conditions: The reaction typically occurs under mild acidic conditions.

    Industrial Production: While not widely produced industrially, this compound can be synthesized in the lab using standard organic chemistry techniques.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The products depend on the specific reaction conditions, but common products include the carboxylic acid, alcohol, or substituted derivatives.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding similar heterocyclic structures.

    Biology and Medicine: Investigations focus on its potential as a drug candidate due to its unique scaffold. It may exhibit biological activity, such as enzyme inhibition or receptor binding.

    Industry: While not widely used, it could serve as a starting point for designing new compounds with specific properties.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C23H20N6O3/c1-31-19-6-5-15(12-20(19)32-2)7-10-28-11-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-4-3-9-24-13-16/h3-6,8-9,11-14H,7,10H2,1-2H3

InChI Key

ZUVVQVPPJCJFPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5)OC

Origin of Product

United States

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